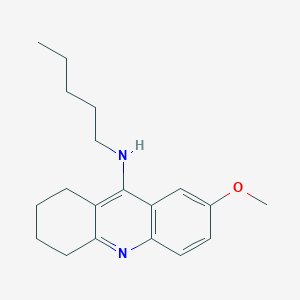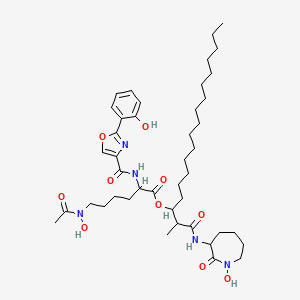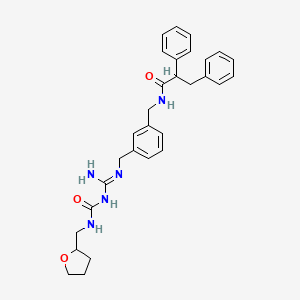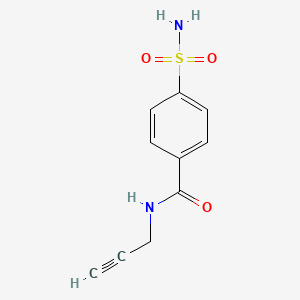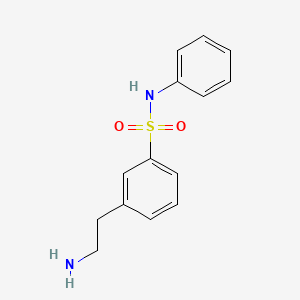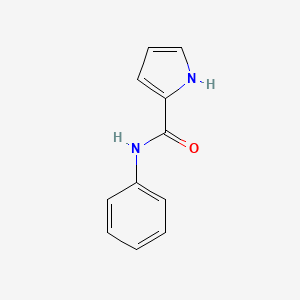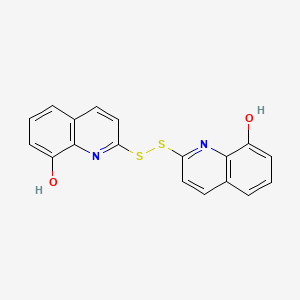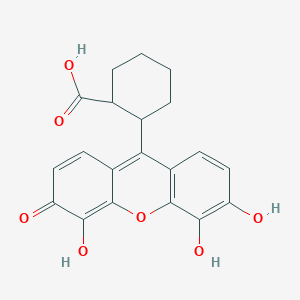
(E)-3-(3,4,5-trihydroxy-6-oxo-xanthen-9-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-119911 is a small molecule inhibitor known for its role in inhibiting protein synthesis. It has been identified through high throughput screening and is used in various scientific research applications, particularly in the study of eukaryotic protein synthesis .
Chemical Reactions Analysis
NSC-119911 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-119911 has a wide range of scientific research applications, including:
Mechanism of Action
NSC-119911 exerts its effects by inhibiting the initiation of protein synthesis. It affects the 5’ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs). This inhibition does not significantly affect internal initiation from the hepatitis C virus 5’-untranslated region . The molecular targets and pathways involved include various components of the eukaryotic translation apparatus .
Comparison with Similar Compounds
NSC-119911 is unique in its specific inhibition of eukaryotic protein synthesis initiation. Similar compounds include:
- NSC 119915
- NSC 119893
- NSC 119913
- NSC 119910
These compounds share similar structures and mechanisms of action but may differ in their specific targets and efficacy .
Properties
Molecular Formula |
C16H10O7 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10O7/c17-10-4-1-8-7(3-6-12(19)20)9-2-5-11(18)14(22)16(9)23-15(8)13(10)21/h1-6,17,21-22H,(H,19,20)/b6-3+ |
InChI Key |
HVUVBNCTBKJHHZ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)/C=C/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)C=CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


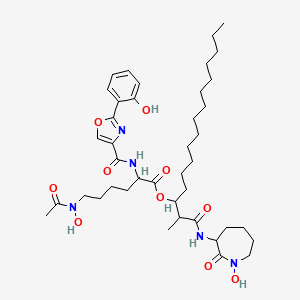
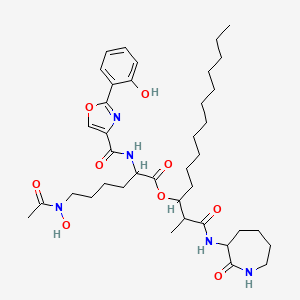
![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)
